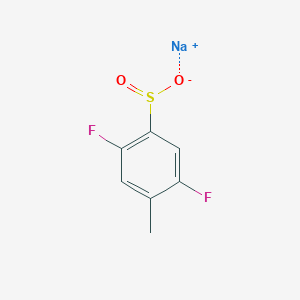

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate

Description

Properties

IUPAC Name |

sodium;2,5-difluoro-4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQFDJZQUBOMSS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2,5-difluoro-4-methylbenzene. The process can be summarized as follows:

Sulfonation Reaction: 2,5-difluoro-4-methylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient sulfonation and neutralization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

Reduction Products: Reduction may yield sulfides or thiols.

Scientific Research Applications

Synthetic Applications

2.1 Organosulfur Compound Synthesis

Sodium sulfinates, including sodium 2,5-difluoro-4-methylbenzene-1-sulfinate, are increasingly recognized for their role as reagents in the formation of sulfur-containing compounds. They participate in various bond-forming reactions such as:

- C–S Bond Formation : Sodium sulfinates can act as sulfonylating agents, facilitating the formation of C–S bonds in organic substrates. This application is crucial for developing pharmaceuticals and agrochemicals .

- Thiosulfonate Synthesis : The compound has been utilized in synthesizing thiosulfonates through reactions involving disulfides and sulfinate salts, showcasing its versatility in generating valuable organosulfur compounds .

2.2 Multicomponent Reactions

Recent advancements have demonstrated the efficacy of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate in multicomponent reactions (MCRs). These reactions allow for the simultaneous formation of multiple bonds and functional groups, significantly enhancing synthetic efficiency. The compound has been shown to facilitate MCRs involving sulfur dioxide surrogates, leading to diverse product formations .

Case Studies

3.1 Photoredox Catalysis

A notable study highlighted the use of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate in photoredox catalysis for alkylation reactions. The compound was employed to achieve selective arylation of vinyl ureas under mild conditions, demonstrating its utility in complex organic transformations .

3.2 Antiradiation Drug Development

Research has identified derivatives of sodium sulfinates as promising candidates for antiradiation drugs. For instance, disulfide-derived sodium sulfinates have exhibited low toxicity and significant biological activity, paving the way for novel therapeutic applications .

Comparative Data Table

Mechanism of Action

The mechanism by which sodium 2,5-difluoro-4-methylbenzene-1-sulfinate exerts its effects depends on the specific application. In catalysis, it acts by facilitating the formation of reactive intermediates. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to desired biochemical outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Sodium sulfinate salts are widely used in synthetic chemistry. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Fluorine vs.

- Methyl Group Impact: The 4-CH₃ group in Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate enhances steric bulk compared to non-methylated analogs, which may influence its reactivity in sterically demanding reactions.

- Electron-Withdrawing Effects: Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the sulfinate group, making it more reactive in nucleophilic substitutions compared to non-fluorinated derivatives like Sodium 4-methylbenzene-1-sulfinate.

Commercial Availability and Handling

- Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate is listed as temporarily out of stock in some regions, suggesting high demand or complex synthesis . In contrast, simpler derivatives like Sodium 4-methylbenzene-1-sulfinate are more readily available.

Research Findings and Limitations

- Gaps in Data : Critical parameters such as melting/boiling points, solubility, and detailed toxicity profiles are absent in the provided evidence, limiting direct comparisons.

- Hypothesized Trends: Based on structural analogs, the compound’s fluorinated aryl group likely enhances its utility in medicinal chemistry (e.g., as a bioisostere) compared to non-fluorinated sulfinates.

Biological Activity

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate, an organosulfur compound, has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, antioxidant activity, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : CHFOS

- Molecular Weight : Approximately 196.18 g/mol

- Physical State : Typically encountered as a white solid

- Solubility : Soluble in water, which enhances its applicability in biological studies.

Antimicrobial Activity

Research indicates that sodium 2,5-difluoro-4-methylbenzene-1-sulfinate exhibits significant antimicrobial properties. Studies have shown its ability to inhibit the growth of various bacterial strains. For instance, a comparative analysis demonstrated that this compound could effectively reduce the viability of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at specific concentrations.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Effective against MRSA |

| Escherichia coli | 75 µg/mL | Inhibitory effect observed |

| Pseudomonas aeruginosa | 100 µg/mL | Limited activity reported |

Antioxidant Activity

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate has also been evaluated for its antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. In vitro assays demonstrated that it could significantly lower reactive oxygen species (ROS) levels in cultured cells.

Case Study: Oxidative Stress Reduction

A recent study explored the effects of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate on oxidative stress in human fibroblast cells. The results indicated a reduction of ROS by approximately 40% at a concentration of 100 µM after 24 hours of treatment. This suggests potential applications in protective therapies against oxidative damage.

Therapeutic Applications

The compound's unique chemical structure positions it as a candidate for various therapeutic applications. Its derivatives are being investigated for roles in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate may act as an inhibitor for certain enzymes linked to inflammatory responses.

- Receptor Binding : Preliminary studies suggest that this compound could interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate shares structural similarities with other sulfinates known for their biological activity. Understanding these relationships can help elucidate its mechanisms and enhance its therapeutic potential.

Table 2: Comparison with Related Sulfinates

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate | Anticancer properties | Bromine and fluorine substitutions |

| Sodium phenylsulfinate | Antimicrobial and antioxidant | Simple phenyl group |

| Sodium sulfinates derived from cyclic thiosulfonates | Selective anticancer activity | Cyclic structure with enhanced reactivity |

Q & A

Q. How to resolve poor solubility in organic solvents during reaction scale-up?

Q. What steps validate the absence of isomeric impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.